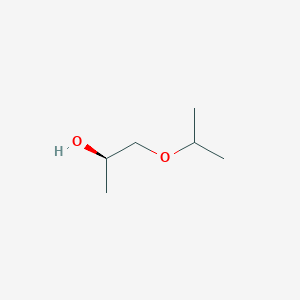

1-Isopropoxy-2-propanol, (R)-

CAS No.: 609847-70-3

Cat. No.: VC17069342

Molecular Formula: C6H14O2

Molecular Weight: 118.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 609847-70-3 |

|---|---|

| Molecular Formula | C6H14O2 |

| Molecular Weight | 118.17 g/mol |

| IUPAC Name | (2R)-1-propan-2-yloxypropan-2-ol |

| Standard InChI | InChI=1S/C6H14O2/c1-5(2)8-4-6(3)7/h5-7H,4H2,1-3H3/t6-/m1/s1 |

| Standard InChI Key | AFHJYKBGDDJSRR-ZCFIWIBFSA-N |

| Isomeric SMILES | C[C@H](COC(C)C)O |

| Canonical SMILES | CC(C)OCC(C)O |

Introduction

Structural and Stereochemical Properties

Molecular Architecture

(R)-1-Isopropoxy-2-propanol features a chiral center at the second carbon of the propane backbone, conferring enantiomeric specificity. The IUPAC name, (2R)-1-(propan-2-yloxy)propan-2-ol, reflects its ether and alcohol functionalities. Its isomeric SMILES representation, CC@HO, highlights the (R)-configuration. The compound’s stereochemistry significantly influences its physical properties and reactivity, as demonstrated by its boiling point (≈170–175°C) and solubility in polar and nonpolar solvents.

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄O₂ |

| Molecular Weight | 118.17 g/mol |

| CAS No. | 609847-70-3 |

| IUPAC Name | (2R)-1-(propan-2-yloxy)propan-2-ol |

| Boiling Point | 170–175°C (estimated) |

| Solubility | Miscible with ethanol, ether |

Synthesis Methodologies

Industrial-Scale Production

The primary synthesis route involves the reaction of propylene oxide with isopropanol under mild catalytic conditions. This method leverages the nucleophilic opening of the epoxide ring by the isopropoxide ion, yielding the target compound with high stereoselectivity. Alternative approaches, such as the use of chloroisopropyl alcohol as an electrophilic reagent, have been explored in patent literature . For instance, CN105330519A describes a method where 4-phenoxy phenyl reacts with chloroisopropyl alcohol in the presence of pyridine, achieving yields exceeding 88% .

Table 2: Comparative Synthesis Conditions

| Method | Reagents | Catalyst | Yield (%) |

|---|---|---|---|

| Propylene Oxide Route | Propylene oxide, iPrOH | Acid/Base | >90 |

| Chloroisopropyl Alcohol | Cl-iPrOH, 4-phenoxy phenyl | Pyridine | 88.95 |

Stereochemical Control

Enantiomeric purity is critical for pharmaceutical applications. Asymmetric catalysis using chiral ligands or enzymes ensures high enantiomeric excess (ee). Recent advancements in continuous-flow reactors have improved scalability while maintaining ee >99%.

Chemical Reactivity and Mechanisms

Nucleophilic Substitution

The hydroxyl group participates in SN2 reactions, enabling the formation of ethers and esters. For example, esterification with acetic acid produces (R)-1-isopropoxy-2-propyl acetate, a precursor in fragrance synthesis.

Oxidation and Dehydration

Oxidation with Jones reagent yields (R)-1-isopropoxy-2-propanone, a ketone intermediate used in prostaglandin synthesis. Dehydration under acidic conditions forms 1-isopropoxypropene, a dienophile in Diels-Alder reactions.

Applications in Industry and Research

Pharmaceutical Intermediates

(R)-1-Isopropoxy-2-propanol serves as a chiral building block for β-blockers (e.g., propranolol) and antiviral agents. Its ability to impart stereochemistry reduces the need for costly resolution steps.

Solvent Properties

As a green solvent, it replaces toxic alternatives like dichloromethane in extractions. Its low toxicity (LD₅₀ >2000 mg/kg in rats) aligns with EPA guidelines.

Analytical and Quality Control Methods

Gas Chromatography (GC)

The USP recommends GC with flame ionization detection (FID) to quantify impurities such as acetone and diisopropyl ether . Elite-624 columns resolve (R)-1-isopropoxy-2-propanol from byproducts with a signal-to-noise ratio >10 .

| Parameter | Value |

|---|---|

| Column | Elite-624 (30 m × 0.32 mm) |

| Oven Program | 40°C (5 min) → 10°C/min → 240°C |

| Detection Limit | 0.1% for major impurities |

Future Research Directions

Catalytic Asymmetric Synthesis

Developing earth-abundant metal catalysts (e.g., Fe, Cu) could reduce reliance on rare-earth elements.

Lifecycle Assessment

Long-term studies on aquatic toxicity and bioaccumulation are needed to refine ecotoxicological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume